2-(4-CHLOROPHENOXY)-1-[4-(3-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-1-[4-(3-pyridylcarbonyl)piperazino]-1-ethanone is a complex organic compound that features a chlorophenoxy group, a pyridylcarbonyl group, and a piperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-[4-(3-pyridylcarbonyl)piperazino]-1-ethanone typically involves multiple steps. One common route includes the reaction of 4-chlorophenol with 2-bromoethanol to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 4-(3-pyridylcarbonyl)piperazine under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-[4-(3-pyridylcarbonyl)piperazino]-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(4-Chlorophenoxy)-1-[4-(3-pyridylcarbonyl)piperazino]-1-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-1-[4-(3-pyridylcarbonyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid: A widely used herbicide with a similar chlorophenoxy group.
4-Chlorophenoxyacetyl Chloride: Another compound with a chlorophenoxy group, used in organic synthesis.
Uniqueness
2-(4-Chlorophenoxy)-1-[4-(3-pyridylcarbonyl)piperazino]-1-ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H18ClN3O3 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C18H18ClN3O3/c19-15-3-5-16(6-4-15)25-13-17(23)21-8-10-22(11-9-21)18(24)14-2-1-7-20-12-14/h1-7,12H,8-11,13H2 |
InChI Key |
FYPZAJJDRMJDKU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.